N6-butyl-N4-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N6-butyl-N4-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C21H21FN6 and its molecular weight is 376.439. The purity is usually 95%.
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Scientific Research Applications
Hydrogen Bonding Studies
The research on N6-butyl-N4-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine and related compounds has focused on understanding their hydrogen bonding properties. For instance, Trilleras et al. (2008) explored the hydrogen bonding in anhydrous versus hydrated N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines, revealing insights into two-dimensional and three-dimensional hydrogen-bonded structures (Trilleras et al., 2008).
Adenosine Receptor Affinity
The adenosine receptor affinity of pyrazolo[3,4-d]pyrimidines has been a subject of study. Harden, Quinn, and Scammells (1991) synthesized pyrazolo[3,4-d]pyrimidine analogues and evaluated their affinity for A1 adenosine receptors, offering insights into the potential therapeutic applications of these compounds (Harden, Quinn, & Scammells, 1991).
Inhibitors Discovery
The discovery and optimization of N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives as novel inhibitors for specific enzymes, such as casein kinase 1 (CK1), have been reported. Yang et al. (2012) described the process of identifying these compounds as potential CK1 inhibitors, which could be relevant in cancer and central nervous system disorder treatments (Yang et al., 2012).
Herbicidal Activity
The herbicidal activity of pyrazolo[3,4-d]pyrimidine derivatives has been explored. Luo et al. (2017) synthesized a series of these derivatives and found that some compounds showed significant inhibition activities against certain plants, indicating potential applications in agriculture (Luo et al., 2017).
Crystal Structure Analysis
Studies also involve analyzing the crystal structure of related compounds. Trilleras et al. (2009) examined the crystal structure of N4-Methyl-N4-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, providing insights into molecular conformation controlled by hydrogen bonding (Trilleras et al., 2009).
Anticancer Properties
Research has also focused on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives for potential anticancer applications. Liu et al. (2016) reported on a compound that demonstrated effective inhibition on the proliferation of some cancer cell lines (Liu et al., 2016).
Mechanism of Action
Target of Action
The compound N6-butyl-N4-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a part of the pyrazolo[3,4-d]pyrimidine class of compounds . These compounds are known to target Cyclin-Dependent Kinase 2 (CDK2) , a protein that plays a crucial role in cell cycle regulation .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the transition from the G1 phase to the S phase of the cell cycle . This disruption can lead to cell cycle arrest and potentially induce apoptosis .
Result of Action
The inhibition of CDK2 by this compound leads to significant cytotoxic activities against various cancer cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the range of 45–97 nM and 6–99 nM, respectively .
Properties
IUPAC Name |
6-N-butyl-4-N-(4-fluorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN6/c1-2-3-13-23-21-26-19(25-16-11-9-15(22)10-12-16)18-14-24-28(20(18)27-21)17-7-5-4-6-8-17/h4-12,14H,2-3,13H2,1H3,(H2,23,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGAPWMCIDQBRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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